molecular formula C5H3F9O B1333379 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 50807-74-4

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B1333379
CAS No.: 50807-74-4
M. Wt: 250.06 g/mol
InChI Key: RPSFZSRVLPIAMN-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C5H3F9O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of pentafluoropropane with tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process requires careful control of temperature and pressure to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols and acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

The major products formed from these reactions include various fluorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Its unique properties make it useful in biochemical studies, especially in the development of fluorinated biomolecules.

    Medicine: The compound is explored for its potential use in pharmaceuticals, including as a building block for drug development.

    Industry: It is employed in the production of specialty polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions. The pathways involved often include the formation of stable intermediates and transition states, which facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3-Pentafluoropropane: Similar in structure but lacks the tetrafluoroethoxy group.

    1,1,1,2,2,3,3-Heptafluoro-3-(trifluoroethenyl-oxy)propane: Contains additional fluorine atoms and a different ether linkage.

    1,1,1,2,2-Pentafluoro-3-iodopropane: Contains an iodine atom instead of the tetrafluoroethoxy group.

Uniqueness

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is unique due to its specific combination of fluorine atoms and the tetrafluoroethoxy group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications where other fluorinated compounds may not be as effective.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-2(7)4(10,11)15-1-3(8,9)5(12,13)14/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSFZSRVLPIAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379766
Record name Perfluoroethyl 2H-perfluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50807-74-4
Record name Perfluoroethyl 2H-perfluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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